molecular formula C12H10O3 B15069427 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone

1-(3,4-Dihydroxynaphthalen-1-yl)ethanone

Cat. No.: B15069427
M. Wt: 202.21 g/mol
InChI Key: NDMSNGJXHNORRD-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone typically involves the hydroxylation of naphthalene derivatives followed by acetylation. One common method is the hydroxylation of 1-naphthol to produce 3,4-dihydroxy-1-naphthol, which is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-(3,4-dihydroxynaphthalen-1-yl)ethanol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-(3,4-Dihydroxynaphthalen-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of hydroxyl groups.

    1-(3,4-Dihydroxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

1-(3,4-Dihydroxynaphthalen-1-yl)ethanone is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to its phenyl analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)12(15)9-5-3-2-4-8(9)10/h2-6,14-15H,1H3

InChI Key

NDMSNGJXHNORRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C2=CC=CC=C21)O)O

Origin of Product

United States

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